4-amino-N-ethyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-N-ethyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of thioamide with an α-haloketone in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-ethyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N-ethyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-3-ethyl-N-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
4-amino-N-ethyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its overall stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13N3OS2 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-amino-N-ethyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3OS2/c1-2-14-11(16)9-10(13)15(12(17)18-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,16) |
InChI Key |
RSILJTSUZQWSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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